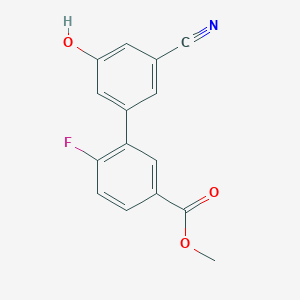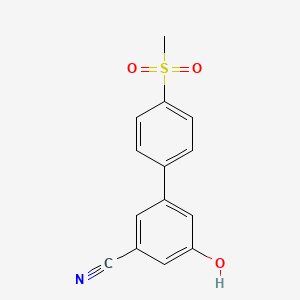
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% (5-CPCPC-95) is an organic compound belonging to the group of phenols. It is a white crystalline solid with a melting point of 95-97°C, and is soluble in water. 5-CPCPC-95 is a versatile compound with a wide range of applications in scientific research. It is used in synthesis, as a reagent in biochemical and physiological studies, and as a catalyst in lab experiments.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in biochemical and physiological studies, as a catalyst in lab experiments, and as a starting material in organic synthesis. It is also used as a fluorescent dye in studies of cell structure and as a marker for protein-protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is known that it can act as an electron-transfer agent, binding to proteins and other molecules and facilitating the transfer of electrons between them. It can also act as a catalyst, accelerating the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% have not been fully studied. However, it is known that it can bind to proteins and other molecules and facilitate the transfer of electrons between them. It can also act as a catalyst, accelerating the rate of chemical reactions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% in lab experiments include its high purity (95%) and its ability to act as an electron-transfer agent and a catalyst. Its limitations include its relatively high cost and the fact that its mechanism of action is not yet fully understood.
Future Directions
For research on 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in various scientific research fields. Additionally, research should be conducted to identify more cost-effective synthesis methods and to develop new applications for 5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95%.
Synthesis Methods
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol, 95% is synthesized by the reaction of 5-chloro-3-hydroxybenzoic acid and 3-cyanophenol in the presence of a base. The reaction is carried out at a temperature of 120°C for 1 hour in an inert atmosphere. The resulting product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-13-2-1-9(6-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIMLZFROXASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684954 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-cyanophenol | |
CAS RN |
1261968-81-3 |
Source


|
| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)

